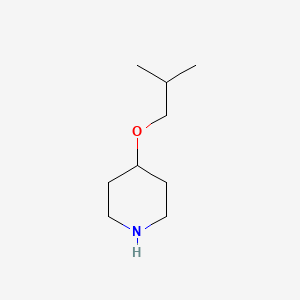

4-(2-Methylpropoxy)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

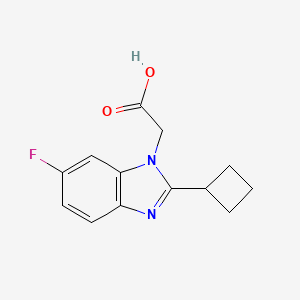

“4-(2-Methylpropoxy)piperidine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring . The molecular weight of “this compound hydrochloride” is 193.72 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis

The molecular formula of “this compound hydrochloride” is C9H20ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Therapeutics

Piperidine derivatives have shown a wide range of therapeutic applications due to their presence in many drugs with diverse pharmacological actions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and as imaging agents. Minor modifications to the piperazine nucleus, a related structure, have been observed to cause significant differences in the medicinal potential of the resultant molecules. These compounds have become a focus for drug discovery due to their broad potential and flexibility as a pharmacophore, suggesting a promising area for further therapeutic investigations on piperidine and its derivatives (Rathi et al., 2016).

Piperine and Its Biological Effects

Piperine, a major component of black pepper, exhibits significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects. It enhances the bioavailability of various therapeutic drugs and phytochemicals, which could imply potential applications for piperidine derivatives in improving drug efficacy and absorption. The safety and bioactivity of piperine and its derivatives underscore the therapeutic potential of naturally occurring piperidine compounds (Srinivasan, 2007).

Piper Species and Phytochemistry

Piper species, known for their rich content in essential oils and secondary metabolites, have shown diverse biological effects beneficial for human health. The exploration of Piper species, including their essential oils and bioactive compounds, has revealed strong antioxidant, antibacterial, antifungal, and antiproliferative activities. These findings suggest the potential of Piper species and by extension, piperidine derivatives, in the development of new natural products for pharmaceutical applications (Salehi et al., 2019).

Piperidine Alkaloids in Natural Products

Natural products containing piperidine alkaloids, such as those from Pinus and related genera, have been recognized for their medicinal properties. These alkaloids have been implicated in various biological roles, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities. The review on piperidine alkaloids underscores the importance of these compounds in drug discovery and the potential for developing new therapeutic agents (Singh et al., 2021).

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 4-(2-methylpropoxy)piperidine, have been found to exhibit anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives are known to influence several signaling pathways involved in cancer development and progression .

Result of Action

Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCDOLZOAYIDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883530-42-5 |

Source

|

| Record name | 4-(2-methylpropoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)

![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)